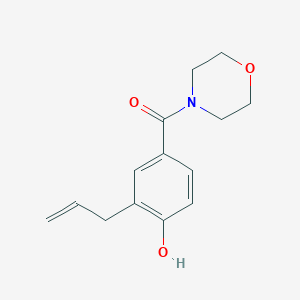
2-allyl-4-(4-morpholinylcarbonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-allyl-4-(4-morpholinylcarbonyl)phenol, also known as AMPC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of phenolic compounds and has been found to exhibit a range of biological activities. The purpose of
Aplicaciones Científicas De Investigación
2-allyl-4-(4-morpholinylcarbonyl)phenol has been studied for its potential therapeutic applications in various fields of medicine. One of the most significant areas of research has been in the treatment of cancer. Studies have shown that 2-allyl-4-(4-morpholinylcarbonyl)phenol exhibits anti-tumor activity in vitro and in vivo. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
In addition to its anti-tumor activity, 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been studied for its potential use in the treatment of inflammatory diseases. Studies have shown that 2-allyl-4-(4-morpholinylcarbonyl)phenol exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to reduce the severity of symptoms in animal models of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-allyl-4-(4-morpholinylcarbonyl)phenol is not fully understood. However, studies have suggested that 2-allyl-4-(4-morpholinylcarbonyl)phenol may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-allyl-4-(4-morpholinylcarbonyl)phenol has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to inhibit the activation of nuclear factor-kappa B, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects
2-allyl-4-(4-morpholinylcarbonyl)phenol has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-allyl-4-(4-morpholinylcarbonyl)phenol can induce apoptosis, or programmed cell death, in cancer cells. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition to its effects on cancer cells, 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to exhibit antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-allyl-4-(4-morpholinylcarbonyl)phenol in lab experiments is its relative ease of synthesis. 2-allyl-4-(4-morpholinylcarbonyl)phenol is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using 2-allyl-4-(4-morpholinylcarbonyl)phenol in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-allyl-4-(4-morpholinylcarbonyl)phenol. One area of research is the development of more efficient synthesis methods for 2-allyl-4-(4-morpholinylcarbonyl)phenol. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 2-allyl-4-(4-morpholinylcarbonyl)phenol. This information could help to elucidate the mechanism of action of 2-allyl-4-(4-morpholinylcarbonyl)phenol and could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of 2-allyl-4-(4-morpholinylcarbonyl)phenol in humans.
Métodos De Síntesis
The synthesis of 2-allyl-4-(4-morpholinylcarbonyl)phenol involves the reaction of 2-allylphenol with morpholine and phosgene. This reaction yields 2-allyl-4-(4-morpholinylcarbonyl)phenol as the final product. The synthesis method is relatively simple and can be carried out in the laboratory with ease.
Propiedades
IUPAC Name |
(4-hydroxy-3-prop-2-enylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-3-11-10-12(4-5-13(11)16)14(17)15-6-8-18-9-7-15/h2,4-5,10,16H,1,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDKCHGAOMSGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Hydroxy-3-(prop-2-en-1-yl)phenyl](morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

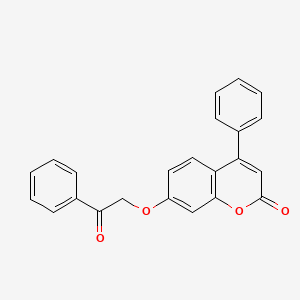
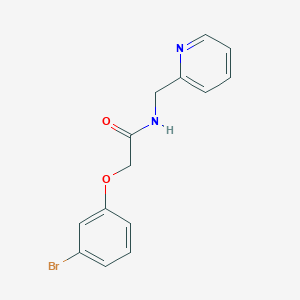
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
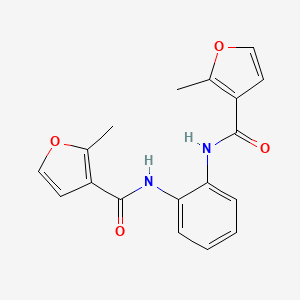
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)
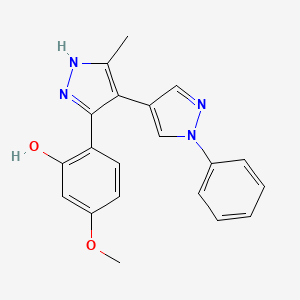
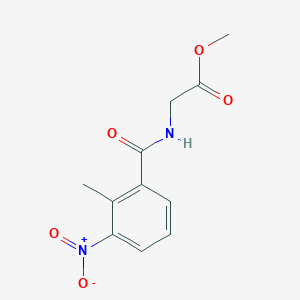
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
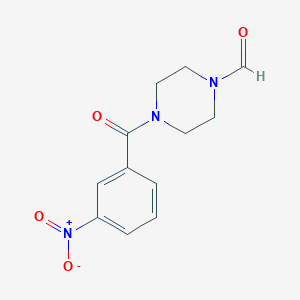
![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)